molecular formula C10H6F3N3O3 B12522965 Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- CAS No. 821009-98-7

Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-

Cat. No.: B12522965
CAS No.: 821009-98-7
M. Wt: 273.17 g/mol
InChI Key: BJODUGNLNXIKQA-UHFFFAOYSA-N
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Description

Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method includes the treatment of substituted aryl amines with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs solvent-free methods to enhance efficiency and reduce costs. For instance, the direct treatment of aryl amines with ethyl cyanoacetate at high temperatures without the use of solvents is a widely used approach .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. The cyano and nitro groups play crucial roles in its reactivity, enabling it to participate in various biochemical processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
  • N-[4-Cyano-2-(trifluoromethyl)phenyl]-acetamide
  • 4-Cyano-2-trifluoromethylacetanilide

Uniqueness

Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]- is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it a valuable compound in various chemical syntheses and applications .

Properties

CAS No.

821009-98-7

Molecular Formula

C10H6F3N3O3

Molecular Weight

273.17 g/mol

IUPAC Name

2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H6F3N3O3/c11-10(12,13)6-1-2-7(8(5-6)16(18)19)15-9(17)3-4-14/h1-2,5H,3H2,(H,15,17)

InChI Key

BJODUGNLNXIKQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CC#N

Origin of Product

United States

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